9-Nitroanthracene
Overview
Description
9-Nitroanthracene is a yellow solid . It is an aromatic nitro compound .
Synthesis Analysis
Anthracene-9,10-dione synthesis from anthracene was the first route discovered and widely explored . The pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene forms and is separated by suction filtration on a sintered-glass funnel .Molecular Structure Analysis
The molecular formula of 9-Nitroanthracene is C14H9NO2 . The IUPAC Standard InChI is InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H .Chemical Reactions Analysis
Aromatic nitro compounds, such as 9-Nitroanthracene, range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .Physical And Chemical Properties Analysis
9-Nitroanthracene is insoluble in water . It is a yellow solid . The molecular weight is 223.23 g/mol .Scientific Research Applications
Electrospray Ionization Studies : Charbonnier, Berthelot, and Rolando (1999) explored the chemical reactivity of 9-Nitroanthracene in electrospray mass spectrometry, revealing both reduction and oxidation products. This study provides insights into the compound's behavior under specific ionization conditions (Charbonnier, Berthelot, & Rolando, 1999).
Polarographic Behavior : Kitagawa and Ichimura (1973) studied the polarographic behavior of 9-Nitroanthracene in dimethylformamide, noting the occurrence of consecutive one-electron diffusion-controlled reduction waves, which is significant in understanding its electrochemical properties (Kitagawa & Ichimura, 1973).
Voltammetric Determination : Navrátil et al. (2016) investigated the voltammetric behavior of 9-Nitroanthracene and developed a method for its determination in water, which could have implications for environmental monitoring (Navrátil et al., 2016).
Luminescence and Photochemistry : Testa (1989) examined the luminescence resulting from photoexcitation of 9-Nitroanthracene, providing insights into its photophysical properties at low temperatures (Testa, 1989).
Metabolic Formation Studies : Fu and Tungeln (1991) studied the aerobic metabolism of 9-Nitroanthracene, identifying stable epoxide metabolites. This research is crucial in understanding the compound's biological interactions and possible environmental impact (Fu & Tungeln, 1991).
Molecular and Electronic Structures : Shishkin et al. (1998) conducted studies on the molecular and electronic structures of 9-Nitroanthracene derivatives, providing valuable information for chemical and materials science applications (Shishkin et al., 1998).
Environmental Monitoring : Research by Feilberg et al. (2001) on the occurrence of nitro-polycyclic aromatic hydrocarbons, including 9-Nitroanthracene, in ambient air provides essential data for environmental health and safety assessments (Feilberg et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-nitroanthracene | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIKFJXEYJIZNB-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-] | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Record name | 9-NITROANTHRACENE | |
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DSSTOX Substance ID |
DTXSID5025730 | |
Record name | 9-Nitroanthracene | |
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Molecular Weight |
223.23 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
9-nitroanthracene is a yellow solid. (NTP, 1992), Yellow solid; [CAMEO] | |
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Boiling Point |
527 °F at 17 mmHg (NTP, 1992) | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
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Vapor Pressure |
0.00000135 [mmHg] | |
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Product Name |
9-Nitroanthracene | |
CAS RN |
602-60-8 | |
Record name | 9-NITROANTHRACENE | |
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Melting Point |
286 to 289 °F (NTP, 1992) | |
Record name | 9-NITROANTHRACENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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